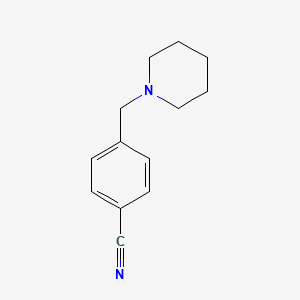

4-(Piperidin-1-ylmethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(piperidin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGVBKNLRQCYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428761 | |

| Record name | 4-(piperidin-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727733-92-8 | |

| Record name | 4-(piperidin-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Piperidin-1-ylmethyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Piperidin-1-ylmethyl)benzonitrile, a versatile building block in medicinal chemistry and materials science. The document details a robust and reproducible synthetic protocol, outlines a complete analytical workflow for structural verification and purity assessment, and discusses the significance of this compound. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to ensure successful preparation and validation of this key chemical intermediate.

Introduction and Significance

This compound is a bifunctional organic molecule featuring a benzonitrile group and a piperidine moiety linked by a methylene bridge. The benzonitrile group is a common pharmacophore and a versatile synthetic handle, readily converted into other functional groups like amines, amides, or carboxylic acids.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[2]

The unique combination of these two functional groups makes this compound a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1] Derivatives have been explored for their potential as anticancer agents, c-Myc inhibitors, and treatments for metabolic and neurological disorders.[3][4][5] Its structural framework is crucial for developing novel therapeutics and advanced organic materials.[1][2]

Synthetic Strategy and Protocol

The most direct and efficient synthesis of this compound involves the nucleophilic substitution of a benzylic halide with piperidine. This method is reliable, high-yielding, and proceeds under mild conditions.

Retrosynthetic Analysis & Reaction Mechanism

The synthesis is based on a straightforward SN2 (bimolecular nucleophilic substitution) reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile. The bromide ion serves as the leaving group. A weak base, such as potassium carbonate, is employed to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the piperidine starting material and driving the reaction to completion.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-(bromomethyl)benzonitrile and piperidine.

Materials and Reagents:

-

4-(Bromomethyl)benzonitrile (≥98%)[6]

-

Piperidine (≥99%)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(bromomethyl)benzonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per gram of starting halide).

-

Addition of Reactant: While stirring the suspension, add piperidine (1.2 eq) dropwise at room temperature. Causality Note: A slight excess of piperidine ensures the complete consumption of the electrophile. Acetonitrile is an ideal polar aprotic solvent for this SN2 reaction as it effectively dissolves the reactants without interfering with the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr) and concentrate the filtrate using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Causality Note: The aqueous washes remove any remaining inorganic salts and unreacted piperidine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water to afford this compound as a white to off-white solid.

Synthetic Workflow Diagram

// Reactants Reactant1 [label="4-(Bromomethyl)benzonitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; Reactant2 [label="Piperidine", fillcolor="#FFFFFF", fontcolor="#202124"];

// Product Product [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible node for reagent label positioning reagent_node [shape=plaintext, label="K₂CO₃, Acetonitrile\nReflux, 2-4h", fontcolor="#34A853"];

// Edges {rank=same; Reactant1; Reactant2} -> reagent_node [style=invis]; reagent_node -> Product [color="#4285F4", arrowhead=normal]; } Caption: Synthetic route for this compound.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods should be employed.[7][8]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[9][10] The spectra should be recorded in a deuterated solvent such as CDCl₃.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of protons.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

Table 1: Expected NMR Data for this compound

| Technique | Chemical Shift (δ, ppm) | Assignment | Notes |

| ¹H NMR | ~ 7.60 (d, 2H) | Aromatic protons ortho to -CN | Doublet, J ≈ 8 Hz |

| ~ 7.40 (d, 2H) | Aromatic protons meta to -CN | Doublet, J ≈ 8 Hz | |

| ~ 3.55 (s, 2H) | Benzylic protons (Ar-CH₂-N) | Singlet | |

| ~ 2.40 (t, 4H) | Piperidine protons alpha to N | Triplet or broad multiplet | |

| ~ 1.55 (m, 4H) | Piperidine protons beta to N | Multiplet | |

| ~ 1.40 (m, 2H) | Piperidine proton gamma to N | Multiplet | |

| ¹³C NMR | ~ 145.0 | Quaternary aromatic C (C-CH₂) | |

| ~ 132.0 | Aromatic CH (meta to -CN) | ||

| ~ 129.5 | Aromatic CH (ortho to -CN) | ||

| ~ 119.0 | Nitrile carbon (-CN) | ||

| ~ 111.0 | Quaternary aromatic C (C-CN) | ||

| ~ 63.0 | Benzylic carbon (Ar-CH₂) | ||

| ~ 54.5 | Piperidine carbons alpha to N | ||

| ~ 26.0 | Piperidine carbons beta to N | ||

| ~ 24.0 | Piperidine carbon gamma to N |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~ 2225 | Nitrile (-C≡N) | Stretching |

| ~ 2930-2800 | C-H (Aliphatic) | Stretching |

| ~ 3050 | C-H (Aromatic) | Stretching |

| ~ 1610, 1500 | C=C (Aromatic) | Stretching |

| ~ 1115 | C-N (Alkyl amine) | Stretching |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its elemental composition. For this compound (C₁₃H₁₆N₂), the expected monoisotopic mass is approximately 200.13 g/mol . Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z ≈ 201.14.

Purity Assessment

-

Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to determine the purity of the final compound.[11] A single, sharp peak indicates a high degree of purity.

-

Melting Point: A sharp melting point range is indicative of a pure crystalline solid. The reported melting point for 4-(Bromomethyl)benzonitrile, a key starting material, is 115-117 °C. The melting point of the final product should be determined and compared to literature values if available.

Safety, Storage, and Handling

-

Safety: 4-(Bromomethyl)benzonitrile is a lachrymator and corrosive; it should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Piperidine is a flammable and toxic liquid.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This guide has detailed a reliable and well-documented method for the synthesis of this compound. The straightforward SN2 reaction between 4-(bromomethyl)benzonitrile and piperidine provides high yields of the desired product. The comprehensive characterization workflow, employing NMR, IR, and MS, ensures the unequivocal confirmation of the product's structure and purity. Adherence to the described protocols and safety precautions will enable researchers to confidently synthesize and validate this important chemical intermediate for its diverse applications in drug discovery and materials science.

References

- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents.

-

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available at: [Link]

- CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide. Google Patents.

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]

-

Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. ResearchGate. Available at: [Link]

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

4-(Piperidine-1-sulfonyl)-benzonitrile. The Royal Society of Chemistry. Available at: [Link]

-

13C and 1H NMR spectral studies of some piperidin-4-one oximes. Wiley Online Library. Available at: [Link]

-

Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. Available at: [Link]

-

4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. ResearchGate. Available at: [Link]

-

1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. PubMed. Available at: [Link]

- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.

-

Synthesis, spectroscopic (UV-Vis, FT-IR and NMR), single crystal XRD of 3,5-diethyl -2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate: A comprehensive experimental and computational study. ResearchGate. Available at: [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. ResearchGate. Available at: [Link]

-

Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine. PubMed. Available at: [Link]

-

The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifechempharma.com [lifechempharma.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 10. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 4-(Piperidin-1-ylmethyl)benzonitrile Derivatives and Analogs: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1] Its conformational flexibility and ability to engage in various biological interactions make it a cornerstone in the design of novel therapeutics.[1] When coupled with the benzonitrile moiety, a functional group known for its role in kinase inhibition and other targeted therapies, a chemical space ripe for exploration emerges.[2] This technical guide delves into the discovery and development of 4-(Piperidin-1-ylmethyl)benzonitrile derivatives and analogs, offering a comprehensive resource for researchers and drug development professionals. We will navigate the synthetic intricacies, explore the biological evaluation, and dissect the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds.

Chapter 1: Strategic Synthesis of this compound Analogs

The cornerstone of any drug discovery program lies in the efficient and versatile synthesis of a diverse library of compounds. For the this compound scaffold, the primary synthetic strategy revolves around the nucleophilic substitution of a reactive benzyl halide with a substituted piperidine.

Core Synthesis via Nucleophilic Substitution

The most direct route to the this compound core involves the reaction of 4-(bromomethyl)benzonitrile with a desired piperidine derivative. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the piperidine ring acts as the nucleophile, displacing the bromide leaving group.

A general synthetic protocol is as follows:

Protocol 1: General Synthesis of 4-((4-Substituted-piperidin-1-yl)methyl)benzonitrile [3]

-

Dissolution: Dissolve the substituted piperidine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution to act as a proton scavenger.

-

Electrophile Addition: Slowly add a solution of 4-(bromomethyl)benzonitrile (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 4-((4-substituted-piperidin-1-yl)methyl)benzonitrile derivative.

Diversification of the Piperidine Ring

The true power of this synthetic approach lies in the ability to introduce a wide array of substituents onto the piperidine ring, allowing for a thorough exploration of the chemical space and the generation of a diverse compound library for biological screening. This can be achieved by utilizing commercially available or readily synthesized substituted piperidines.

For instance, the synthesis of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile involves the reaction of 1-(piperidin-4-yl)piperidine with 4-fluorobenzonitrile in DMSO, heated to reflux.[3] This demonstrates an alternative approach where a fluorine atom on the benzonitrile ring is displaced via nucleophilic aromatic substitution.[3]

Chapter 2: Biological Evaluation and Structure-Activity Relationship (SAR) Studies

The therapeutic potential of this compound derivatives is intrinsically linked to their biological activity, which is in turn dictated by their chemical structure. A systematic evaluation of these compounds against relevant biological targets is crucial for identifying lead candidates and understanding the underlying SAR.

In Vitro Anticancer Activity

A primary focus for this class of compounds is their potential as anticancer agents.[4] The initial assessment of anticancer activity is typically performed using in vitro cell-based assays that measure cell viability and proliferation.

Protocol 2: MTT Assay for Cell Viability [5][6]

-

Cell Seeding: Seed cancer cells (e.g., human lung carcinoma A549, human chronic myelogenous leukemia K562, or human ovarian adenocarcinoma SK-OV-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 590 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

A similar and often preferred alternative is the XTT assay, which produces a soluble formazan product, simplifying the protocol.[9]

Table 1: Hypothetical Anticancer Activity of this compound Analogs

| Compound ID | R Group on Piperidine | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | SK-OV-3 IC₅₀ (µM) |

| 1a | -H | 15.2 | 20.5 | 18.9 |

| 1b | 4-Methyl | 8.5 | 12.1 | 10.3 |

| 1c | 4-Phenyl | 2.1 | 3.5 | 2.8 |

| 1d | 4-(4-Fluorophenyl) | 1.5 | 2.2 | 1.8 |

| 1e | 4-Hydroxy | 25.8 | 30.1 | 28.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Analysis

The data generated from in vitro screening allows for the elucidation of the SAR, providing critical insights for the design of more potent and selective analogs.

-

Substitution at the 4-position of the piperidine ring is crucial for activity. The unsubstituted analog 1a shows modest activity.

-

Lipophilic substituents at the 4-position enhance potency. The introduction of a methyl group (1b ) improves activity, and a phenyl group (1c ) leads to a significant increase in potency.

-

Electronic effects on the 4-phenyl substituent can further modulate activity. The electron-withdrawing fluorine atom in 1d results in the most potent compound in this series. This suggests that interactions with the target protein may be sensitive to the electronic nature of this substituent.

-

Polar substituents at the 4-position are detrimental to activity. The hydroxyl group in 1e leads to a significant loss of potency, likely due to unfavorable steric or electronic interactions, or reduced cell permeability.

Chapter 3: Elucidating the Mechanism of Action

Identifying the molecular target and elucidating the mechanism of action are paramount for the rational design of drugs and for understanding their therapeutic and potential toxic effects. For nitrile-containing compounds, a common mechanism of action is the inhibition of protein kinases.[2]

Target Identification Strategies

Several methods can be employed to identify the protein targets of small molecules:

-

Affinity-Based Pull-Down Assays: This method involves immobilizing the small molecule on a solid support (e.g., beads) and then incubating it with a cell lysate. The proteins that bind to the small molecule are then "pulled down," separated by gel electrophoresis, and identified by mass spectrometry.[10]

-

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict potential protein targets based on the three-dimensional structure of the small molecule and the known binding sites of proteins.[11]

-

Kinase Profiling: A panel of recombinant kinases can be screened to identify which ones are inhibited by the compound of interest. This provides a direct assessment of the compound's kinase inhibitory activity and selectivity.

Investigating Downstream Signaling Pathways

Once a putative target is identified, further studies are necessary to confirm its role in the observed biological activity and to understand the downstream consequences of its inhibition.

Protocol 3: Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and key downstream signaling molecules (e.g., phosphorylated and total forms of kinases).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the expression and phosphorylation status of the proteins of interest.

Recent studies on piperidine and piperine derivatives have shown their ability to modulate key cancer-related signaling pathways such as NF-κB and PI3K/Akt, often leading to the induction of apoptosis.[4]

Chapter 4: In Vivo Evaluation

Promising candidates identified from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics (PK), and potential toxicity in a whole-organism setting.

Xenograft Models for Anticancer Efficacy

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo efficacy of anticancer agents.[12]

Protocol 4: In Vivo Efficacy in a Xenograft Model [12]

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound at various doses and schedules (e.g., once daily oral gavage).

-

Tumor Measurement: Measure the tumor volume regularly (e.g., twice weekly) using calipers.[12]

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results. Monitor the body weight of the mice as an indicator of toxicity.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. These studies are typically conducted in rodents and involve administering the compound via different routes (e.g., intravenous and oral) and measuring its concentration in plasma and tissues over time.

Conclusion: A Promising Scaffold for Future Drug Discovery

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics, particularly in the realm of oncology. Its synthetic tractability allows for the creation of diverse chemical libraries, while the combination of the piperidine and benzonitrile moieties offers a rich pharmacophore for interaction with various biological targets. This guide has provided a framework for the systematic discovery and development of analogs based on this scaffold, from initial synthesis to in vivo evaluation. The key to success in this endeavor lies in a multidisciplinary approach that integrates synthetic chemistry, biological screening, and mechanistic studies to identify and optimize lead compounds with the potential to become the next generation of targeted therapies.

References

- Das, U., Alcorn, J., Shrivastav, A., et al. (2007). Design, synthesis and cytotoxic properties of novel 1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones and related compounds. European Journal of Medicinal Chemistry, 42(1), 71-80.

- Espinoza-Fonseca, L. M. (2006). The benefits of the multi-target approach in drug design and discovery. Bioorganic & Medicinal Chemistry, 14(4), 896-897.

- Chen, Y., Liu, Y., Mao, Z., & Liu, M. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o284.

- Roehm, N. W., Rodgers, G. H., Hatfield, S. M., & Glasebrook, A. L. (1991). An improved colorimetric assay for cell proliferation and viability utilizing the tetrazolium salt XTT. Journal of Immunological Methods, 142(2), 257-265.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

- Pati, H. N., Das, U., Quail, J. W., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. European Journal of Medicinal Chemistry, 43(1), 1-7.

- Sun, J., Li, K., & Zhang, S. (2012). Synthesis and Cytotoxicity Study of N-Benzyl-3,5-Bis(Arylmethylene)-4-Piperidones. Chinese Pharmaceutical Journal, 47(19), 1588-1591.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Rather, R. A., & Bhagat, M. (2018). Cancer, piperidine and piperine: A review on the therapeutic advances of a privileged scaffold. Journal of Ethnopharmacology, 210, 276-293.

- Patlolla, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116901.

- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.

- Liu, Y., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1634-1638.

- Jin, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1459-1481.

- Zhang, D., et al. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 64(11), 7434-7452.

- Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622.

- Kanda, Y., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(18), 3746-3755.

- Sun, J., Li, K., & Zhang, S. (2012). Synthesis and Cytotoxicity Study of N-Benzyl- 3,5-Bis(Arylmethylene)-4-Piperidones. Chinese Pharmaceutical Journal, 47(19), 1588-1591.

- Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302.

- Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735.

- Liu, X., et al. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 25(18), 4249.

- Insuasty, B., et al. (2015). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. European Journal of Medicinal Chemistry, 95, 465-473.

- Indrayanto, G., et al. (2021). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. Journal of Pharmacy & Pharmacognosy Research, 9(5), 653-664.

- BenchChem. (2025). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. Retrieved from a hypothetical BenchChem technical guide.

- Knezevic, N., et al. (2013). Identifying protein kinase target preferences using mass spectrometry. American Journal of Physiology-Cell Physiology, 304(10), C935-C945.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

-

Liu, Z., et al. (2020). Discovery of a new class of potent and selective inhibitors of mTOR kinase: 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][13][14]naphthyridin-2(1H)-one (Torin1). Journal of Medicinal Chemistry, 53(5), 1913-1924.

- Al-Warhi, T., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(45), 29367-29381.

- Fu, D. J., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. European Journal of Medicinal Chemistry, 187, 111956.

- Zhang, T., et al. (2023). The structure-activity relationship of anticancer activity piperazine derivatives. European Journal of Medicinal Chemistry, 258, 115587.

- Sestito, S., et al. (2023). Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein. International Journal of Molecular Sciences, 24(14), 11484.

- Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

- Khan, I., et al. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry, 14(2), 163-176.

- Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861329.

- Bissy, D., et al. (2025). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure-Activity Insights. ACS Chemical Biology.

- Meder, G., et al. (2018). Identifying small molecule probes for kinases by chemical proteomics.

- Sulistyowaty, M. I., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Journal of Pharmacy and Pharmacognosy Research, 11(6), 1123-1136.

- BenchChem. (2025). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. Retrieved from a hypothetical BenchChem technical guide.

- Knezevic, N., et al. (2013). Identifying protein kinase target preferences using mass spectrometry. American Journal of Physiology-Cell Physiology, 304(10), C935-C945.

- Scott, J. D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 7988-8003.

- Lee, H. J., et al. (2005). Synthesis and cytotoxic activity of 1-(1-benzoylindoline-5-sulfonyl)-4-phenylimidazolidinones. Bioorganic & Medicinal Chemistry Letters, 15(16), 3711-3714.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and cytotoxic activity of 1-(1-benzoylindoline-5-sulfonyl)-4-phenylimidazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

The 4-(Piperidin-1-ylmethyl)benzonitrile Scaffold: A Technical Guide to Accelerating Drug Discovery

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved pharmaceuticals and its favorable physicochemical properties that enhance druggability.[1] This guide focuses on a specific, highly versatile derivative: the 4-(Piperidin-1-ylmethyl)benzonitrile core. We will dissect this scaffold's strategic importance, providing an in-depth analysis of its synthesis, key physicochemical characteristics, and its proven utility in the design of potent and selective modulators for challenging biological targets, including Sigma (σ) receptors, Fatty Acid Amide Hydrolase (FAAH), and protein kinases. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this scaffold in discovery programs.

The Strategic Value of the Piperidine Scaffold in Medicinal Chemistry

The prevalence of the piperidine motif in over 70 commercialized drugs is a testament to its value.[2] Its strategic incorporation into drug candidates is often driven by several key advantages:

-

Modulation of Physicochemical Properties: The saturated, six-membered heterocyclic amine structure of piperidine offers a unique handle to fine-tune critical drug-like properties. Its basic nitrogen atom (typical pKa for N-alkyl piperidines is ~9.0) is often protonated at physiological pH, which can enhance aqueous solubility and facilitate crucial ionic interactions with biological targets.[3][4] This basicity, combined with the lipophilic character of the ring, allows for precise control over the LogD (distribution coefficient), a key parameter for membrane permeability and oral absorption.[5]

-

Enhanced Druggability and ADME Profile: The piperidine ring is relatively stable to metabolic degradation, which can improve a compound's pharmacokinetic profile.[1] Its conformational flexibility allows it to adapt and bind effectively to a wide variety of protein binding pockets, acting as a versatile structural anchor.

-

Vectorial Exit into Chemical Space: The this compound scaffold presents three primary vectors for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR). These vectors—the piperidine ring, the benzyl ring, and the nitrile group—provide opportunities to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold and Precursors

A reliable and scalable synthetic route is paramount for any scaffold-based drug discovery program. The this compound core is most efficiently assembled via a two-stage process: synthesis of a reactive benzyl halide precursor followed by nucleophilic substitution or reductive amination.

Stage 1: Synthesis of 4-(Bromomethyl)benzonitrile Precursor

The key intermediate, 4-(bromomethyl)benzonitrile, is typically prepared from the inexpensive starting material p-tolunitrile via a free-radical bromination reaction.

Protocol: Free-Radical Bromination of p-Tolunitrile [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolunitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add N-Bromosuccinimide (NBS) (1.2 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 8 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(bromomethyl)benzonitrile as a crystalline solid.[6][7]

Stage 2: Assembly of the Core Scaffold via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds. This approach involves the reaction of an aldehyde (4-formylbenzonitrile, also known as 4-cyanobenzaldehyde) with piperidine to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine.

Protocol: Reductive Amination for this compound Synthesis [8]

-

Reaction Setup: To a solution of 4-formylbenzonitrile (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion. A dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, can be added to drive the equilibrium.

-

Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. This reagent is particularly effective as it is selective for imines over aldehydes.[9]

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for the disappearance of starting material by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Application in Target-Focused Drug Design

The this compound scaffold has proven to be a highly effective starting point for developing ligands for several important therapeutic targets. Its structural components map well to the pharmacophoric requirements of these proteins.

Sigma (σ) Receptor Ligands

Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins implicated in a range of CNS disorders, including neuropathic pain, depression, and neurodegenerative diseases.[10] The pharmacophore for σ1 ligands typically consists of a basic amine and two hydrophobic regions. The this compound scaffold elegantly fulfills these requirements:

-

Basic Amine: The piperidine nitrogen provides the crucial basic center for ionic interaction with key acidic residues in the receptor binding site, such as Glu172.[11]

-

Hydrophobic Regions: The benzyl ring and the piperidine ring itself serve as the two requisite hydrophobic domains.

Structure-Activity Relationship (SAR) Insights:

Systematic modification of the scaffold has yielded highly potent and selective σ1 ligands. The key is to introduce additional functionality that can form favorable interactions within the binding pocket.

| Compound ID | R-group (Piperidine-N) | Aromatic Moiety (Ar) | σ1 Ki (nM) | D4 Ki (nM) | Selectivity (σ1:D4) | Reference |

| 12c | H | 5-(Trifluoromethyl)indazole | 0.7 | 580 | 829 | [12] |

| 13c | Methyl | 5-(Trifluoromethyl)indazole | 1.7 | 201 | 118 | [12] |

| 1 | Benzyl | Phenyl (base scaffold) | 3.2 | >1000 | >312 | [10] |

| 3 | Benzyl | Phenyl (modified linker) | 8.9 | >1000 | >112 | [10] |

Table 1: SAR data for piperidine-based Sigma-1 receptor ligands. Lower Ki values indicate higher binding affinity.

The data clearly shows that extending from the core benzylpiperidine structure by adding complex aromatic moieties like indazole can dramatically increase σ1 affinity and selectivity.[12]

Experimental Protocol: σ1 Receptor Radioligand Binding Assay [10]

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the σ1 receptor.

-

Materials:

-

Membrane Preparation: Guinea pig brain or cells expressing human σ1 receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: -pentazocine (final concentration ~15 nM).[13]

-

Non-specific Binding Control: Haloperidol (10 µM).[13]

-

Test Compounds: Serial dilutions in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

In a 96-well plate, combine the membrane preparation, assay buffer, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

-

Add the -pentazocine to initiate the binding reaction.

-

Incubate the plate for 120 minutes at 37°C.[13]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades endocannabinoids like anandamide.[14] Inhibiting FAAH increases endocannabinoid levels, offering a therapeutic strategy for pain and inflammation without the side effects of direct cannabinoid receptor agonists.[7] Piperidine/piperazine ureas, often built upon the this compound scaffold, are a major class of irreversible FAAH inhibitors. They act by carbamylating the catalytic Ser241 residue in the FAAH active site.[14][15]

Structure-Activity Relationship (SAR) Insights:

SAR studies have shown that piperidine ureas are often more potent than their piperazine counterparts. This is attributed to more favorable van der Waals interactions within the hydrophobic acyl chain-binding channel of FAAH and the avoidance of unfavorable electrostatic interactions from a protonated piperazine ring.[7][15]

| Compound | Scaffold Type | hFAAH kinact/Ki (M⁻¹s⁻¹) | rFAAH kinact/Ki (M⁻¹s⁻¹) | Reference |

| PF-750 | Piperidine Urea | ~800 | - | [7] |

| Compound 20 | Piperidine Urea | 11,000 ± 1,000 | 2,700 ± 300 | [15] |

| Compound 6a | Piperazine Urea | 8,200 ± 600 | 1,600 ± 200 | [15] |

Table 2: Potency of irreversible piperidine and piperazine urea inhibitors against human (h) and rat (r) FAAH. Higher kinact/Ki values indicate greater inhibitory efficiency.

Experimental Protocol: Fluorometric FAAH Inhibition Assay [16]

This assay measures the rate of fluorescence generated by FAAH-mediated hydrolysis of a synthetic substrate.

-

Materials:

-

Enzyme: Recombinant human or rat FAAH.

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[16]

-

Substrate: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA).

-

Test Compounds: Serial dilutions in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, diluted FAAH enzyme, and the test compound (or solvent for control wells).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the AAMCA substrate.

-

Monitor the increase in fluorescence over time using a plate reader with excitation at 340-360 nm and emission at 450-465 nm.[16]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve. For irreversible inhibitors, potency is often expressed as kinact/Ki, which requires more complex kinetic analysis.[15]

-

Protein Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The piperidine scaffold is a common feature in many approved kinase inhibitors, often serving as a solubilizing group or a linker that orients other functional groups toward the ATP-binding site.[5] For example, in inhibitors of Checkpoint Kinase 1 (CHK1), the protonated piperidine nitrogen forms crucial polar interactions at the edge of the ribose binding pocket.[17]

While the this compound scaffold itself is not a classic "warhead" for kinase inhibition, its components are highly relevant:

-

Piperidine Ring: Can be used to confer solubility and form hydrogen bonds with the kinase hinge region or the ribose pocket.

-

Benzylbenzonitrile Moiety: Provides a vector to project larger aromatic systems into the ATP-binding site to engage in π-π stacking and other hydrophobic interactions. The nitrile group can also act as a hydrogen bond acceptor.

Conclusion and Future Outlook

The this compound scaffold is a high-value starting point for drug discovery programs. Its synthetic accessibility, coupled with its inherent drug-like properties, makes it an attractive core for building libraries of compounds. The demonstrated success in developing potent and selective ligands for challenging targets like σ1 receptors and FAAH underscores its utility. The principles derived from these successes—leveraging the basicity of the piperidine nitrogen for polar interactions and using the benzylbenzonitrile unit to probe hydrophobic pockets—provide a clear roadmap for its application against other target classes, including protein kinases. As drug discovery continues to demand both novelty and efficiency, the strategic deployment of well-characterized, versatile scaffolds like this compound will remain a critical enabler of success.

References

-

Ahn, K., Johnson, D. S., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. Available at: [Link]

-

Bhattacharya, S., et al. (2015). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. Available at: [Link]

- Burke, S. D., & Danheiser, R. L. (2000). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons.

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. Available at: [Link]

-

Dembitsky, V. M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

D'Souza, D. M., & Müller, C. E. (2021). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharma Focus Asia. Available at: [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]

-

Zabludoff, S. D., et al. (2010). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 53(19), 7082-7091. Available at: [Link]

-

Sahn, J. J., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1345. Available at: [Link]

-

Stenutz, R. (n.d.). a-bromo-p-tolunitrile. glyco.ufz.de. Available at: [Link]

-

Milite, C., et al. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling, 55(1), 122-130. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine. PubChem Compound Database. Available at: [Link]

-

Palermo, G., et al. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of the American Chemical Society, 137(24), 7848-7851. Available at: [Link]

-

Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 56-74. Available at: [Link]

-

Wetzel, C., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

-

ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Available at: [Link]

-

Zhang, Y., & Li, Y. H. (2009). 4-[(2-Hydr-oxy-1-naphth-yl)(piperidin-1-yl)meth-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2257. Available at: [Link]

-

Zhang, Y., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o284. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. lifechempharma.com [lifechempharma.com]

- 8. researchgate.net [researchgate.net]

- 9. Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 12. 1-BENZYLPIPERIDINE | 2905-56-8 [chemicalbook.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 16. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: In-Vitro Profiling of 4-(Piperidin-1-ylmethyl)benzonitrile

Document ID: IVP-88944-SCN | Version: 2.1 | Classification: Lead Optimization / Hit Validation

Executive Summary

4-(Piperidin-1-ylmethyl)benzonitrile represents a classic "privileged scaffold" in medicinal chemistry. Its structural core—a basic piperidine nitrogen linked via a methylene bridge to a lipophilic benzonitrile—mimics the pharmacophores of numerous CNS-active agents (e.g., Donepezil-class AChE inhibitors) and sigma receptor ligands.

However, this structural utility comes with a significant liability: the benzyl-piperidine moiety is a known pharmacophore for hERG potassium channel blockade , posing a risk of QT prolongation. Consequently, the screening strategy for this compound must invert the traditional "Potency First" paradigm. Instead, we employ a "Safety-Led Optimization" workflow, where cardiotoxicity and physicochemical viability are assessed parallel to, or even before, deep efficacy profiling.

This guide outlines a rigorous in-vitro screening cascade designed to validate this molecule as a viable lead compound.

PART 1: The Screening Architecture (Logic & Flow)

To maximize resource efficiency, we utilize a tiered screening cascade. This ensures that "showstopper" liabilities are identified early, preventing wasted resources on non-viable candidates.

Visualization: The "Safety-Led" Screening Cascade

Figure 1: A "Safety-Led" screening cascade prioritizing hERG clearance due to the piperidine-benzyl risk factor.

PART 2: Physicochemical Characterization (Tier 1)

Before biological testing, the compound's basicity must be addressed. The piperidine nitrogen (calculated pKa ~9.5–10.0) means the compound will be positively charged at physiological pH (7.4).

Protocol 1.1: Kinetic Solubility (Nephelometry)

Objective: Determine if the compound precipitates in assay buffer, which causes false negatives in bioassays.

-

Stock Prep: Dissolve this compound in 100% DMSO to 10 mM.

-

Dilution: Spike DMSO stock into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO < 1%).

-

Incubation: Shake for 90 minutes at room temperature.

-

Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

-

Threshold: A solubility >50 µM is required to proceed to cell-based assays.

PART 3: The Safety Gate (Tier 2 - Critical)

Why this is critical: The combination of a basic amine (piperidine) and a lipophilic aromatic ring (benzonitrile) linked by a methylene group is a textbook pharmacophore for blocking the hERG potassium channel. Ignoring this step is the most common failure mode for this scaffold.

Protocol 2.1: hERG Binding Assay (Fluorescence Polarization)

Note: While Patch Clamp is the gold standard, FP is the correct choice for preliminary high-throughput screening.

Principle: Displacement of a high-affinity fluorescent tracer (e.g., E-4031 derivative) from the hERG channel membrane preparation.

Materials:

-

Recombinant hERG membrane fraction (commercial).

-

Fluorescent Tracer (Red-shifted, e.g., Cy5-E4031).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM KCl, 1 mM MgCl2, pH 7.4.

Step-by-Step:

-

Plate Setup: Use black 384-well low-binding plates.

-

Compound Addition: Add 10 µL of test compound (serial dilution 30 µM to 1 nM).

-

Membrane/Tracer Mix: Add 10 µL of hERG membrane/Tracer mix.

-

Incubation: Incubate for 2-4 hours at room temperature (equilibrium is slow for lipophilic amines).

-

Measurement: Read Fluorescence Polarization (Ex 620nm / Em 680nm).

-

Data Analysis: Calculate IC50.

-

Pass: IC50 > 10 µM.

-

Alert: 1 µM < IC50 < 10 µM.

-

Fail: IC50 < 1 µM.

-

PART 4: Efficacy Profiling (Tier 3)

Given the structure, the highest probability target is Acetylcholinesterase (AChE) . The benzyl-piperidine moiety mimics the binding mode of Donepezil, interacting with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Protocol 3.1: Modified Ellman’s Assay

Objective: Quantify inhibition of AChE hydrolytic activity.

Mechanism: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[1] Thiocholine reacts with DTNB (Ellman's Reagent) to produce TNB (Yellow, 412 nm).[1][2][3]

Visualization: Ellman's Assay Reaction Logic

Figure 2: Mechanistic pathway of the Ellman's Assay. The inhibitor prevents the formation of Thiocholine, reducing the yellow signal.

Detailed Protocol:

-

Reagent Preparation:

-

Buffer A: 0.1 M Phosphate buffer, pH 8.0.[4]

-

DTNB Solution: 10 mM DTNB in Buffer A (Keep in dark).

-

Substrate (ATCh): 75 mM Acetylthiocholine iodide in water.

-

Enzyme: 500 U/mL Electrophorus electricus AChE (dilute to 1 U/mL for assay).

-

-

Plate Layout (96-well clear):

-

Blank: 150 µL Buffer + 20 µL DTNB + 10 µL DMSO.

-

Control (100% Activity): 150 µL Buffer + 20 µL DTNB + 10 µL Enzyme + 10 µL DMSO.

-

Test: 150 µL Buffer + 20 µL DTNB + 10 µL Enzyme + 10 µL Compound.

-

-

Pre-Incubation: Incubate Enzyme + Compound for 10 minutes at 25°C to allow binding to the active site.

-

Reaction Start: Add 20 µL ATCh substrate to all wells.

-

Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

-

Calculation:

PART 5: Data Interpretation & Troubleshooting

Summary of Expected Results

| Parameter | Method | Desired Value | Warning Flag | Interpretation |

| Solubility | Nephelometry | > 50 µM | < 10 µM | Compound is too lipophilic; requires salt formation (e.g., HCl salt). |

| hERG Binding | FP Displacement | IC50 > 10 µM | IC50 < 1 µM | High Risk. The piperidine nitrogen is likely interacting with Tyr652 in the hERG channel. |

| AChE Potency | Ellman's Assay | IC50 < 1 µM | IC50 > 10 µM | If weak, the benzonitrile group may not be providing enough binding energy compared to a standard benzyl group. |

| Permeability | PAMPA-BBB | Low | CNS penetration is likely good due to lipophilicity + basic pKa. |

Troubleshooting "False Positives"

-

AChE Assay: The nitrile group can sometimes undergo non-specific hydrolysis if the pH is too high (>9.0). Ensure Buffer A is strictly pH 8.0.

-

hERG Assay: Lipophilic amines stick to plastic. Use low-binding plates and include 0.01% Pluronic F-127 in the buffer to prevent non-specific loss of compound.

References

-

Ellman's Assay Methodology: Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1][3][5] Biochemical Pharmacology, 7(2), 88–95.

-

hERG Screening Strategies: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: drug discovery and cardiac arrhythmia.[6] Nature, 440(7083), 463–469.

-

Piperidine Scaffold in Medicinal Chemistry: Meanwell, N. A. (2011).[7] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses the benzyl-piperidine pharmacophore and hERG mitigation).

-

PAMPA Assay Protocol: Di, L., Kerns, E. H., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 4-(Piperidin-1-ylmethyl)benzonitrile for Preclinical Development

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as critical determinants of a compound's bioavailability, manufacturability, and shelf-life. This guide focuses on 4-(Piperidin-1-ylmethyl)benzonitrile , a molecule with a chemical structure—comprising a benzonitrile core linked to a piperidine ring via a methylene bridge—that suggests its potential as a scaffold in medicinal chemistry.

While derivatives of benzonitrile and piperidine are explored in various therapeutic contexts, including as enzyme inhibitors, specific, publicly available data on the solubility and stability of this compound remains scarce.[1] This document, therefore, serves not as a review of existing data, but as a proactive, in-depth technical framework for researchers, chemists, and drug development professionals. It outlines the strategic rationale and detailed experimental protocols required to comprehensively characterize the solubility and stability profile of this compound, ensuring that subsequent development efforts are built on a robust and reliable scientific foundation. The methodologies described herein are grounded in established pharmaceutical principles and adhere to the stringent standards set forth by the International Council for Harmonisation (ICH) guidelines.[2][3]

Section 1: Foundational Physicochemical Characterization

Before embarking on extensive solubility and stability programs, a preliminary assessment of the compound's intrinsic properties is essential. These initial data points provide the causal framework for designing subsequent experiments, particularly regarding pH-dependent solubility and potential degradation pathways.

-

Ionization Constant (pKa): The presence of the tertiary amine in the piperidine ring confers basicity. An experimentally determined or computationally predicted pKa value is critical for anticipating how solubility will change across the physiological pH range of the gastrointestinal tract. This knowledge is fundamental to interpreting dissolution data and predicting in vivo absorption.

-

Partition Coefficient (LogP/LogD): The LogP (for the neutral species) and LogD (at physiological pH) values are indicators of the compound's lipophilicity. This parameter influences not only solubility in aqueous versus organic media but also its permeability and potential for off-target interactions.

The insights gained from these initial tests are invaluable. For instance, a low pKa for the basic nitrogen would suggest that the compound remains largely unionized and potentially less soluble in the acidic environment of the stomach, guiding the focus of formulation strategies.

Section 2: Comprehensive Solubility Assessment

Solubility is not a single value but a context-dependent property that dictates the rate and extent to which a compound can dissolve to be absorbed.[4] A multi-faceted approach is necessary to build a complete picture, distinguishing between the equilibrium state and the more dynamic conditions encountered during administration.[5]

Rationale for Experimental Design

The choice of solubility assays is driven by the stage of drug development. In early discovery, kinetic solubility provides a high-throughput measure of how readily a compound precipitates from a supersaturated solution (often from a DMSO stock), which is useful for ranking candidates.[6] For preclinical development, thermodynamic solubility is the gold standard; it measures the true equilibrium concentration of a compound in a saturated solution, reflecting the maximum amount that can be dissolved under specific conditions and providing a more accurate prediction for formulation.[5][6] Testing is conducted across a pH range of 1.2 to 6.8 to simulate the journey through the digestive system and to align with the Biopharmaceutics Classification System (BCS), which defines a drug as "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media within this pH range.[4]

Caption: Workflow for comprehensive solubility profiling.

Protocol 2.1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, a cornerstone for formulation development.

Materials:

-

This compound

-

Phosphate and citrate buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (set to 37°C)

-

0.45 µm PVDF syringe filters

-

Calibrated HPLC system with UV detector

Procedure:

-

Add an excess amount of the compound (e.g., 5-10 mg) to a glass vial. The key is to ensure solid material remains after equilibrium is reached.

-

Add a precise volume (e.g., 1 mL) of the desired buffer to the vial.

-

Securely cap the vials and place them in an orbital shaker set to 37°C.

-

Agitate the samples for 24 to 48 hours. A 48-hour time point helps confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

-

After incubation, allow the vials to stand for 1 hour to let undissolved solids settle.

-

Carefully withdraw an aliquot from the supernatant, avoiding any solid material.

-

Immediately filter the aliquot through a 0.45 µm PVDF syringe filter into a clean HPLC vial. Discard the first few drops to saturate the filter and prevent drug loss due to adsorption.

-

Dilute the filtrate as necessary with the mobile phase.

-

Analyze the sample using a validated HPLC-UV method to determine the concentration.

Data Presentation: Expected Solubility Profile

All quantitative data should be summarized for clear interpretation and comparison.

| Medium | pH | Temperature (°C) | Solubility (mg/mL) | BCS High Solubility Class Met? (Assuming 200 mg dose) |

| HCl Buffer | 1.2 | 37 | [Result] | [Yes/No] |

| Acetate Buffer | 4.5 | 37 | [Result] | [Yes/No] |

| Phosphate Buffer | 6.8 | 37 | [Result] | [Yes/No] |

| Phosphate Buffer | 7.4 | 37 | [Result] | [N/A] |

Note: The threshold for high solubility is Dose/250mL. For a hypothetical 200 mg dose, the compound must have a solubility of at least 0.8 mg/mL across the pH 1.2-6.8 range.

Section 3: Rigorous Stability Profiling

Stability testing provides critical evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[7] The process is bifurcated: forced degradation studies are first performed to understand how the molecule degrades, which is essential for developing a robust analytical method.[8] This method is then used in formal ICH stability studies to determine how fast it degrades under defined storage conditions.[2]

Part 3A: Forced Degradation (Stress Testing)

The primary goal of forced degradation is not to determine shelf-life but to intentionally degrade the compound to identify likely degradation products. This process is fundamental to developing and validating a stability-indicating analytical method (SIAM) —a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants, impurities, and excipients.[9][10]

Rationale for Stress Conditions: The conditions are chosen to cover the most common degradation pathways for small molecules in pharmaceutical products.

-

Acid/Base Hydrolysis: The nitrile group is susceptible to hydrolysis, first to an amide and subsequently to a carboxylic acid.[11] The ether linkage and amide bonds, if present in a final formulation, would also be targets.

-

Oxidation: The benzylic carbon and the tertiary amine are potential sites of oxidation.

-

Thermal: High heat can provide the energy to overcome activation barriers for various degradation reactions.

-

Photolytic: Exposure to light can induce photolytic degradation, such as isomerization or radical-based reactions.[12]

Protocol 3.1: Application of Stress Conditions

Materials:

-

This compound solution (e.g., 1 mg/mL in acetonitrile/water)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Thermostatic oven, Photostability chamber

-

pH meter, HPLC system

Procedure:

-

Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Heat at 60-80°C for several hours. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with NaOH before HPLC analysis.

-

Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C). Sample at various time points and neutralize with HCl before analysis.

-

Oxidation: Mix the drug solution with 3-30% H₂O₂. Keep at room temperature for up to 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for several days. Also, heat the drug solution (as prepared for hydrolysis) at 80°C.

-

Photostability: Expose the solid compound and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Expert Insight: The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, conditions (temperature, time, reagent concentration) should be milder. If no degradation occurs, they should be intensified.[13]

Caption: Iterative workflow for SIAM development via forced degradation.

Part 3B: Stability-Indicating HPLC Method (SIAM) Development

The development of a high-performance liquid chromatography (HPLC) method that can separate the parent compound from all process impurities and degradation products is a challenging but essential task.[14]

Protocol 3.2: HPLC Method Development and Validation

-

Column & Mobile Phase Screening: Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with common buffers (e.g., phosphate, formate) at different pH values.

-

Method Optimization: Analyze a mixture of all stressed samples. The goal is to find a gradient elution method that provides baseline separation between the parent peak and all degradant peaks. Adjust gradient slope, temperature, and mobile phase pH to optimize resolution.

-

Detection: Use a photodiode array (PDA) detector to check for peak purity. Co-elution of a degradant with the main peak would invalidate the method. The UV spectra across an entire peak should be identical if it is pure. Mass spectrometry (LC-MS) is invaluable for confirming the mass of degradants and aiding in their identification.[15]

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines. This is a self-validating system; if the method passes all validation criteria, it is deemed trustworthy.

Table of HPLC Validation Parameters:

| Parameter | Purpose | Acceptance Criteria |

| Specificity | To ensure the method can assess the analyte unequivocally in the presence of its degradation products. | Parent peak is resolved from all degradant peaks (Resolution > 1.5). Peak purity index > 0.99. |